2,4-Dimethoxybiphenyl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

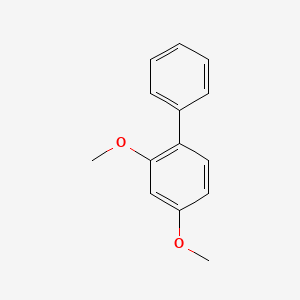

2,4-Dimethoxybiphenyl is an organic compound that is used in various applications. It is an aromatic amine that is used as a hole transporting material that facilitates efficiency mobility of charges in an electrochemical device .

Synthesis Analysis

The synthesis of 2,4-Dimethoxybiphenyl involves complex chemical reactions. For instance, it has been used as an intermediate compound for organic linkers in MOF synthesis .Molecular Structure Analysis

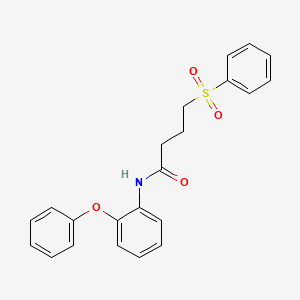

The molecular structure of 2,4-Dimethoxybiphenyl is characterized by the presence of two methoxy groups attached to a biphenyl core. The molecular formula is C14H14O2, and it has an average mass of 214.260 Da .Chemical Reactions Analysis

The chemical reactions involving 2,4-Dimethoxybiphenyl are complex and can vary depending on the conditions. For example, 2,4-dimethyloxetane is an important cyclic ether intermediate that is produced from hydroperoxyalkyl (QOOH) radicals in the low-temperature combustion of n-pentane .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4-Dimethoxybiphenyl are influenced by its molecular structure. For instance, it has been found that 2,4-Dichlorophenoxyacetic acid, a related compound, has low solubility, making it a good candidate for crystal engineering research to improve its solubility .Scientific Research Applications

Crystal Structure Analysis

The crystal structure of compounds related to 2,4-Dimethoxybiphenyl, such as 2,4,6-triisopropyl-2',5'-dimethoxybiphenyl, has been explored using X-ray structure analysis. This analysis helps in understanding the molecular arrangement and properties of these compounds (Sharma et al., 2015).

Biological and Chemical Synthesis

A new biphenyl derivative, including 5,5′-dimethoxybiphenyl-2,2′-diol, was isolated from the mangrove endophytic fungus Phomopsis longicolla HL-2232. The structures of these compounds were elucidated using comprehensive spectroscopic methods, contributing to the understanding of naturally occurring biphenyl compounds (Li et al., 2017).

Polymer Material Development

The C-H polyaddition of dimethoxyarenes, including 4,4'-dimethoxybiphenyl, to unconjugated dienes using rare earth catalysts has been achieved. This process leads to the creation of novel polymer materials with alternating dimethoxyarene and hydrocarbon structures. Such advancements in polymer chemistry have significant implications for material science (Shi et al., 2016).

Fluorescent Molecular Probes

Compounds with dimethoxybiphenyl structures have been utilized in the development of new fluorescent solvatochromic dyes. These dyes show strong solvent-dependent fluorescence and can be used in studying biological events and processes due to their unique fluorescence-environment dependence (Diwu et al., 1997).

X-Ray Structure Determination

Studies like the one on 3,3′-dimethoxybiphenyl have been conducted to determine the crystal structure by X-ray diffraction methods. This helps in analyzing hydrogen interactions in biphenyl derivatives, providing insights into the molecular geometry and interactions within these compounds (Rajnikant et al., 2004).

Safety and Hazards

properties

IUPAC Name |

2,4-dimethoxy-1-phenylbenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c1-15-12-8-9-13(14(10-12)16-2)11-6-4-3-5-7-11/h3-10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSKUIMHAKBYULE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=CC=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dimethoxy-1,1'-biphenyl | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide](/img/structure/B2439237.png)

![ethyl 6-acetyl-2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2439239.png)

![3-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B2439240.png)

![4-butoxy-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2439244.png)

![N-[3-(2-ethoxyethyl)-6-methoxy-1,3-benzothiazol-2-ylidene]furan-2-carboxamide](/img/structure/B2439248.png)

![4-(morpholin-4-ylsulfonyl)-N-{[4-(4-nitrophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2439250.png)

![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2439251.png)

![(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2439253.png)